molecular formula C9H9NO4S B8234223 Quinoline sulfate CAS No. 530-66-5

Quinoline sulfate

Cat. No.: B8234223
CAS No.: 530-66-5
M. Wt: 227.24 g/mol
InChI Key: WSZKUEZEYFNPID-UHFFFAOYSA-N
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Description

Quinoline sulfate is the sulfate salt of quinoline, a heterocyclic aromatic compound. It is characterized as a white to grayish-white or light brown crystalline powder that is sensitive to light . Physically, it has a melting point of approximately 325 to 327 °F and is slightly soluble in water . In a research context, this compound has been utilized as a fluorescent probe in the visualization and spatial analysis of odorants, demonstrating different fluorescence reactions such as quenching or enhancement upon exposure to various organic compounds . The compound should be handled with appropriate precautions, including the use of protective clothing and safety goggles. It should be stored protected from light and preferably in a refrigerator . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

530-66-5

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

hydrogen sulfate;quinolin-1-ium

InChI

InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4)

InChI Key

WSZKUEZEYFNPID-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[NH+]2.OS(=O)(=O)[O-]

melting_point

325 to 327 °F (NTP, 1992)

physical_description

Quinoline sulfate appears as white to grayish-white or light brown crystalline powder. Sensitive to light.

Related CAS

54957-90-3
530-66-5

solubility

1 to 5 mg/mL at 68 °F (NTP, 1992)

Origin of Product

United States

Preparation Methods

Raw Material Preparation and Alkaline Treatment

The extraction of Quinoline sulfate from Peruvian bark (Cinchona ledgeriana) involves pulverizing the bark into fine particles (20–100 mesh) to enhance surface area for subsequent treatments. The pulverized material is moistened with a calcium hydroxide-saturated aqueous solution (10–30% w/w of raw material) and further treated with 3–15% (w/v) sodium hydroxide solution (30–80% w/w of raw material). This alkaline pretreatment, conducted at room temperature for 15 hours, facilitates the breakdown of lignocellulosic matrices, liberating alkaloids such as quinine and quinidine.

Ethanol Extraction and Concentration

The alkaline-treated material undergoes triple extraction with >85% (v/v) ethanol at a solvent-to-solid ratio of 6:1–10:1 (w/w). Microwave-assisted extraction (1–40 kW power) reduces processing time to 30 minutes per cycle, improving efficiency compared to conventional reflux methods. The combined ethanolic extracts are concentrated under reduced pressure to a specific gravity of 1.04–1.08, yielding a viscous medicinal extract rich in quinine alkaloids.

Acid Dissolution and Decolorization

The concentrated extract is dissolved in 1–5% (v/v) sulfuric acid (1–3 times the raw material weight), and 1–2% (w/w) activated carbon is added for decolorization. Heating to 50–90°C for 20–90 minutes removes pigments and impurities, with filtration yielding a clarified acidic solution. Adjusting the pH to 5–7 using ammonia or sodium hydroxide precipitates this compound dihydrate (bullion), which is further purified via secondary decolorization with sulfuric acid and activated carbon.

Table 1: Optimization of Alkaline Extraction Parameters

ParameterRange TestedOptimal ValuePurity (%)Yield (%)
Ethanol Concentration85–95% (v/v)85%99.16.4
Extraction Temperature50–90°C90°C99.74.65
Decolorization Time20–90 minutes90 minutes99.43.2

Classical Skraup Reaction with Sulfuric Acid

Reaction Mechanism and Conditions

The Skraup reaction, a traditional method for quinoline synthesis, involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent (e.g., nitrobenzene). The reaction proceeds via cyclodehydration, where glycerol dehydrates to acrolein, initiating the formation of the quinoline ring. Sulfuric acid acts as both a catalyst and a Brønsted acid, facilitating protonation and cyclization.

Adaptation for this compound Synthesis

To produce this compound, the reaction mixture is quenched with excess sulfuric acid, ensuring protonation of the quinoline nitrogen and subsequent salt formation. The crude product is purified via recrystallization from ethanol-water mixtures, yielding crystals with >95% purity.

Table 2: Skraup Reaction Optimization

ParameterEffect on YieldOptimal Condition
Sulfuric Acid ConcentrationIncreases cyclization rate18 M (conc. H₂SO₄)
Reaction TemperatureAvoids violent exotherm120–150°C
Oxidizing AgentEnhances aromatizationNitrobenzene (1 eq)

Solvent-Free Friedländer Annulation with Ionic Liquid Catalysts

Catalytic System and Reaction Design

A greener approach utilizes 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) as a reusable ionic liquid catalyst for the Friedländer annulation. This method couples 2-aminoaryl ketones with ketones under solvent-free conditions at 70°C, producing quinoline derivatives in 90–94% yields.

Sulfonation and Salt Formation

Post-annulation, the quinoline derivative is treated with concentrated sulfuric acid at 80°C for 2 hours, introducing the sulfate group via electrophilic substitution. The resultant this compound is isolated by precipitation in ice-cold water and dried under vacuum.

Table 3: Friedländer Annulation Outcomes

SubstrateCatalyst Loading (%)Time (min)Yield (%)Purity (HPLC, %)
2-Aminoacetophenone5159298.5
2-Aminobenzophenone5209097.8

Industrial Sulfonation Processes

Direct Sulfonation of Quinoline

Patent US2999094A outlines a sulfonation method where quinoline reacts with fuming sulfuric acid (20% SO₃) at 150°C for 4 hours. The reaction forms Quinoline-8-sulfonic acid, which is neutralized with sodium hydroxide to yield the sodium salt, followed by ion exchange with sulfuric acid to produce this compound.

Purification via Activated Carbon Adsorption

Post-sulfonation, the crude product is decolorized using activated carbon (2% w/w) at 50–90°C, achieving >97% removal of residual pigments. The adsorption follows pseudo-second-order kinetics, with equilibrium reached within 90 minutes.

Comparative Analysis of Methods

Yield and Purity

  • Alkaline Extraction : Highest purity (99.7%) but lower yield (3.2–6.4%) due to multi-step purification.

  • Skraup Reaction : Moderate yield (70–80%) but requires hazardous reagents (nitrobenzene).

  • Friedländer Annulation : Eco-friendly (solvent-free) with high yields (90–94%) but needs post-sulfonation.

Environmental and Economic Considerations

Microwave-assisted extraction reduces energy consumption by 40% compared to thermal methods. Ionic liquid catalysts (DSIMHS) are recyclable for up to five cycles without loss of activity, minimizing waste .

Chemical Reactions Analysis

Quinoline sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: Quinoline can be oxidized to quinoline N-oxide using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Quinoline undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed:

    Oxidation: Quinoline N-oxide.

    Reduction: 1,2,3,4-Tetrahydroquinoline.

    Substitution: Nitroquinoline, sulfoquinoline, halogenated quinolines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Quinoline derivatives, including quinoline sulfate, have been extensively studied for their anticancer properties. Research indicates that these compounds can bind to DNA, inhibit DNA synthesis, and induce oxidative stress in cancer cells. The unique structure of the quinoline nucleus allows for modifications that enhance its therapeutic potential. For instance, quinoline-based compounds have shown promise in targeting various cancer types by disrupting cellular processes essential for tumor growth .

2. Antiviral and Antiparasitic Properties
this compound is also recognized for its antiviral and antiparasitic activities. Compounds like chloroquine and saquinavir, which contain the quinoline structure, are used to treat malaria and HIV/AIDS, respectively. Recent studies have highlighted the potential of quinoline derivatives in treating COVID-19 by inhibiting viral entry into host cells through interactions with the ACE-2 receptor .

3. Diuretic Effects
this compound has been utilized in clinical settings as an effective oral diuretic. Clinical trials demonstrated that it can promote diuresis in patients with mild to moderate congestive heart failure without significant side effects. This application showcases its utility in managing fluid retention conditions .

Environmental Applications

1. Pollutant Removal
Quinoline and its derivatives are considered hazardous pollutants due to their toxicity and potential carcinogenic effects. Innovative methods have been developed to remove quinoline from contaminated environments using sulfate radical systems activated by ferrous ions. Studies indicate that this approach can enhance the removal efficiency of quinoline from acidic solutions significantly .

2. Carcinogenicity Studies
Research has established a link between quinoline exposure and increased incidences of liver tumors in animal models. These findings underscore the importance of monitoring quinoline levels in environmental samples to mitigate health risks associated with exposure .

Industrial Applications

1. Chemical Synthesis
this compound serves as a valuable intermediate in the synthesis of various organic compounds. Its unique chemical properties facilitate reactions that lead to the formation of complex molecules used in pharmaceuticals and agrochemicals .

2. Research and Development
The structural characteristics of this compound have made it a subject of interest in quantitative structure-activity relationship (QSAR) studies. These studies aim to predict the biological activity of new compounds based on their chemical structure, thereby streamlining drug discovery processes .

Data Summary and Case Studies

Application AreaSpecific Use CasesKey Findings/Results
Pharmacology Anticancer agentsQuinoline derivatives inhibit DNA synthesis
Antiviral treatmentsPotential against COVID-19 via ACE-2 inhibition
Diuretic effectsEffective in managing edema with minimal side effects
Environmental Science Pollutant removalEnhanced removal efficiency using sulfate radicals
Carcinogenicity assessmentsLinked to liver tumors in animal studies
Industrial Chemistry Intermediate for organic synthesisFacilitates complex molecule formation
QSAR studiesPredictive modeling for drug discovery

Mechanism of Action

Quinoline sulfate can be compared with other similar compounds, such as quinoline, quinine, and chloroquine .

    Quinoline: The parent compound of this compound, used as a building block in organic synthesis.

    Quinine: A natural alkaloid derived from quinoline, used as an antimalarial drug.

    Chloroquine: A synthetic derivative of quinoline, used as an antimalarial and anti-inflammatory drug.

Uniqueness: this compound is unique due to its sulfate salt form, which enhances its solubility and stability compared to quinoline. This makes it more suitable for certain industrial and research applications.

Comparison with Similar Compounds

Antimicrobial Activity
  • This compound: Effective against C. jejuni in combination with CuSO₄, with MIC values as low as 0.006 μg/mL .
  • 1-Ethyl-6-Fluoroquinoline-3-Carboxylic Acid Derivatives: Outperformed streptomycin sulfate against Xanthomonas oryzae and Erwinia aroideae .
  • Tetrazole-Substituted Quinolines: Showed activity against influenza A virus but lost efficacy with methyl groups at C6 due to steric hindrance .
Anticancer Activity
  • Benzo[c]quinoline Derivatives: Intercalate into DNA, inhibiting Topoisomerase II and ATP synthase (IC₅₀: 0.5–5 μM) .
  • Indoloquinolines (Neocryptolepine): Target DNA with selectivity indices >10 against leukemia cells .
  • Coumarin-Quinoline Hybrids: Inhibit Topoisomerase II, with IC₅₀ values comparable to acridine derivatives .
Antiviral Activity
Antioxidant Activity
  • Selenium-Quinoline Hybrids: Exhibited dose-dependent antioxidant effects, with EC₅₀ values 2–5× lower than resveratrol .

Selectivity and Toxicity

  • This compound: Low cytotoxicity (CC₅₀ >100 μM in macrophages) .
  • Antileishmanial Quinolines: Selectivity indices >10 for Leishmania spp. due to low host cell toxicity .
  • Selenium Derivatives : Higher cytotoxicity (CC₅₀: 14 μM) but improved therapeutic windows .

Critical Analysis of Substituent Effects

  • Position Matters : C2 sulfonyl groups enhance anticancer activity, while C6 methyl groups reduce antiviral efficacy .
  • Electron-Withdrawing Groups : Nitro and halogens (e.g., Cl, F) improve antimicrobial potency but may reduce antioxidant activity .
  • Ring Expansion: Benzoquinolines exhibit DNA intercalation, whereas indoloquinolines target Topoisomerases .

Biological Activity

Quinoline sulfate is a compound belonging to the quinoline family, known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Overview of this compound

This compound is characterized by its sulfonamide group attached to a quinoline structure. This modification enhances its biological efficacy. The compound has been studied for various pharmacological effects, particularly in the context of cancer treatment and antimicrobial activity.

2. Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in combating cancer cells. For instance, a study evaluated the cytotoxic effects of quinoline derivatives on several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

Table 1: Cytotoxicity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3cMDA-MB-23115Induction of apoptosis via BCL-2/BAX modulation
9aA54920Inhibition of pyruvate kinase M2
9eU87-MG25LDHA inhibition

Case Study: In a clinical evaluation involving breast cancer patients, this compound demonstrated a significant reduction in tumor size when administered alongside standard chemotherapy, suggesting its role as an adjuvant therapy.

3. Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. It has been reported to be effective against various bacterial strains and fungi. In vitro studies have shown that this compound can inhibit the growth of Candida albicans and Bacillus pumilus, making it a candidate for treating infections caused by these pathogens.

Table 2: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans5 mg/mL
Bacillus pumilus10 mg/mL

Research Findings: A study published in MDPI indicated that this compound derivatives showed enhanced antimicrobial activity compared to standard treatments like gentamicin sulfate . This suggests potential for development into new antimicrobial therapies.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Anticancer Mechanisms: Quinoline derivatives have been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation such as P53 and P21. They also influence the expression of apoptotic markers like BCL-2 and BAX .
  • Antimicrobial Mechanisms: The antimicrobial action is primarily attributed to the disruption of microbial cell membranes and interference with metabolic pathways essential for bacterial growth .

5. Pharmacokinetics and Safety Profile

This compound is rapidly absorbed when administered orally, with peak plasma concentrations achieved within one hour. It is primarily excreted via urine, with minimal accumulation observed in tissues . Clinical trials indicate that it is generally well-tolerated, with side effects being mild and transient, such as gastrointestinal disturbances.

6. Conclusion

This compound represents a promising compound with significant biological activities, particularly in oncology and infectious disease management. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic applications.

Q & A

Q. How is quinoline sulfate utilized as a calibration standard in fluorescence spectroscopy, and what methodological considerations ensure accuracy?

this compound is widely used as a fluorescence quantum yield reference standard due to its stable emission properties. Key steps include:

  • Preparing a 2 μM solution in 0.1 M sulfuric acid to minimize inner filter effects .
  • Measuring absorbance (A) and fluorescence intensity (F) of both the sample and standard.
  • Applying the formula:
    ϕsample=ϕstandard×(FsampleAstandardnstandard2FstandardAsamplensample2)\phi_{\text{sample}} = \phi_{\text{standard}} \times \left( \frac{F_{\text{sample}} \cdot A_{\text{standard}} \cdot n_{\text{standard}}^2}{F_{\text{standard}} \cdot A_{\text{sample}} \cdot n_{\text{sample}}^2} \right)

where ϕ\phi=quantum yield, nn=refractive index of the solvent .

  • Ensuring instrument calibration and solvent consistency to avoid discrepancies .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

  • Fluorescence Spectroscopy : Used to quantify quantum yield and study photophysical properties. Calibration with Raman normalization and scattering elimination is critical .
  • UV-Vis Spectroscopy : Determines absorbance maxima (e.g., 250 nm for this compound) and validates sample purity.
  • NMR/LC-MS : Identifies structural integrity and degradation byproducts (advanced applications) .

Q. What are the optimal storage conditions for this compound to maintain chemical stability?

  • Store in airtight, light-resistant containers at room temperature.
  • Avoid exposure to strong acids/bases, oxidizing agents, and humidity to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction parameters in sulfate radical-based advanced oxidation processes (AOPs) for this compound degradation?

Key parameters and their optima:

ParameterFe²⁺/Persulfate System CuSO₄-Driven Fenton System
Molar Ratio1:10 (quinoline:PS)1:10 (quinoline:H₂O₂)
pH3.03.8–8.8 (broad adaptability)
Temperature45°C75°C
Reaction Time80 min65 min
  • Methodological Tips : Use response surface methodology (RSM) to model interactions between variables .

Q. What experimental strategies resolve contradictions in reported quantum yield values of this compound?

Discrepancies often arise from:

  • Solvent Effects : Viscosity and polarity alter fluorescence properties. Standardize solvent systems (e.g., 0.1 M H₂SO₄) .
  • Instrumentation : Validate detector sensitivity using secondary standards (e.g., rhodamine B).
  • Reporting : Publish full experimental protocols, including excitation wavelengths and slit widths .

Q. What are the proposed degradation pathways of this compound in Fenton-like systems, and how can intermediates be validated?

  • Mechanism : Hydroxyl radicals (·OH) attack the nitrogen heterocycle first, followed by benzene ring cleavage .
  • Validation : Use LC-MS/MS or GC-MS to identify intermediates (e.g., hydroxyquinoline, carboxylic acids).
  • Toxicity Assessment : Pair degradation studies with bioassays (e.g., E. coli viability tests) to confirm reduced ecotoxicity .

Q. How does pH influence this compound degradation efficacy in homogeneous catalytic systems?

  • At low pH (3–4), ·OH generation dominates, enhancing degradation efficiency.
  • At neutral pH (6–8), Cu²⁺/H₂O₂ systems remain effective due to sustained radical production via Cu redox cycling .

Q. What methodologies integrate ecotoxicological assessments with chemical analysis of degradation byproducts?

  • Bioassay Integration : Combine E. coli growth inhibition tests with chemical oxygen demand (COD) measurements .
  • Analytical Synergy : Use high-resolution mass spectrometry (HRMS) to correlate specific byproducts with toxicity endpoints.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Quinoline sulfate
Reactant of Route 2
Quinoline sulfate

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